molecular formula C12H7N5O3 B13934600 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine CAS No. 913830-16-7

2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine

Cat. No.: B13934600
CAS No.: 913830-16-7
M. Wt: 269.22 g/mol
InChI Key: BZHIVZTUKJVHBB-UHFFFAOYSA-N
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Description

2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is a heterocyclic compound that features both an oxadiazole and a pyrazine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is not fully understood, but it is believed to involve interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is unique due to the specific positioning of the nitrophenyl group, which can influence its electronic properties and reactivity. This positioning may enhance its biological activity compared to other similar compounds .

Properties

CAS No.

913830-16-7

Molecular Formula

C12H7N5O3

Molecular Weight

269.22 g/mol

IUPAC Name

5-(3-nitrophenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7N5O3/c18-17(19)9-3-1-2-8(6-9)12-15-11(16-20-12)10-7-13-4-5-14-10/h1-7H

InChI Key

BZHIVZTUKJVHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=NC=CN=C3

Origin of Product

United States

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